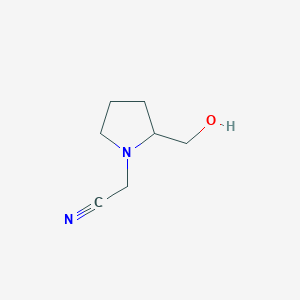
2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile
Descripción general
Descripción
2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Activity : A study demonstrated the synthesis of functionalized 2-(pyrrolidin-1-yl)thiazole frameworks showing significant antibacterial and antimycobacterial activity (Belveren et al., 2017).
Lipophilicity and Drug Affinity : Research on the lipophilicity of 1-substituted pyrrolidin-2-one derivatives, related to 2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile, found correlations with affinity for α-Adrenoceptors, important in drug design (Kulig & Malawska, 2009).
Enantioselective Synthesis : A method using 2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile derivatives as chiral ligands for enantioselective synthesis was investigated, producing optically active compounds (Soai & Mukaiyama, 1979).
Synthesis of Novel Cyanopyridine Derivatives : Research involved the use of 2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile derivatives for synthesizing new cyanopyridine derivatives with notable antibacterial activity (Bogdanowicz et al., 2013).
Redox Properties and Potential as Antioxidants : A study explored the redox properties of pyrrolidine derivatives, suggesting their application as antioxidant agents (Osipova et al., 2011).
Microbiological Activity : Synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives showed significant bacteriostatic and antituberculosis activity, demonstrating the compound's relevance in microbiology (Miszke et al., 2008).
Quantum Chemical Investigation : The molecular properties of substituted pyrrolidinones, which are structurally related to 2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile, were studied for insights into electronic properties (Bouklah et al., 2012).
Method for Synthesizing β-Enaminonitriles : A new method for synthesizing 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitriles was developed, applicable in creating compounds with azoles and azaheteroaromatic rings (Kuleshova et al., 2018).
Chemical Synthesis and Hydrolysis of Polymers : Studies explored the chemical polymerization of 1-(2-cyanoethyl)pyrrole in acetonitrile, with applications in materials science (Yamauchi et al., 1996).
Pharmacological Inhibition : The compound Vildagliptin, structurally related to 2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile, was studied for its inhibitory effects on dipeptidyl-peptidase IV, relevant in diabetes treatment (Brandt et al., 2005).
Propiedades
IUPAC Name |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-3-5-9-4-1-2-7(9)6-10/h7,10H,1-2,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQOSZCZBSODLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC#N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


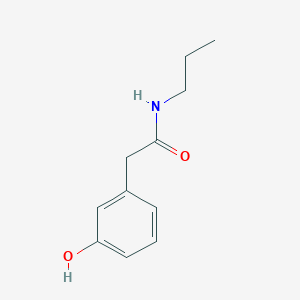
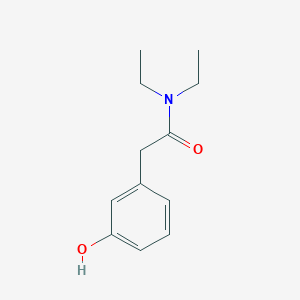

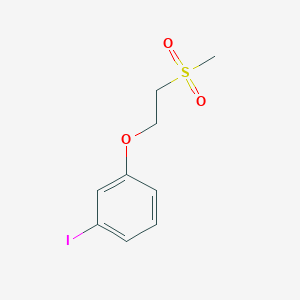
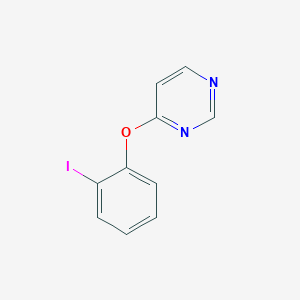
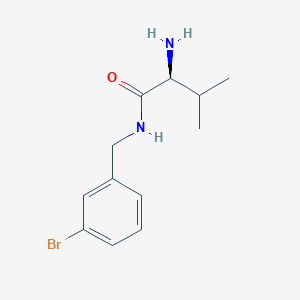
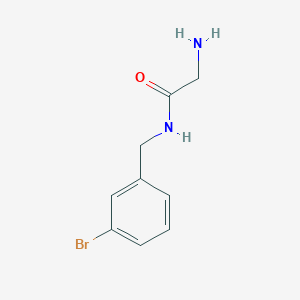

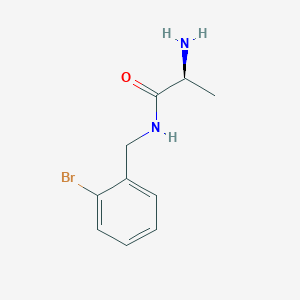
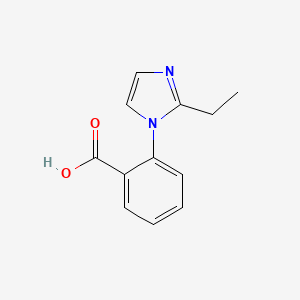

![N-[(3-bromophenyl)methyl]propane-2-sulfonamide](/img/structure/B7869098.png)
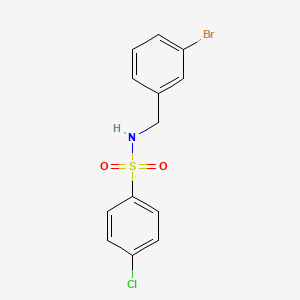
![Methyl[(3-methylphenyl)methyl][(piperidin-4-yl)methyl]amine](/img/structure/B7869109.png)